Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

Catalog No.
S12260161
CAS No.
M.F
C15H11NO2S
M. Wt
269.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

Product Name

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

IUPAC Name

methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JYVFMHRQWCWZPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound characterized by a thieno[3,2-c]pyridine core structure with a phenyl group and a carboxylate ester functional group. Its molecular formula is C15H11NO2SC_{15}H_{11}NO_2S, and it has a molecular weight of approximately 273.32 g/mol. The compound features a methyl ester at the 6-position of the thieno[3,2-c]pyridine ring, which contributes to its chemical reactivity and potential biological activity .

Typical of esters and heterocycles:

  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to form the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the carbonyl carbon, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The phenyl group can react with electrophiles, allowing for further functionalization of the aromatic ring.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological activities .

The synthesis of methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as phenyl-substituted pyridine derivatives, cyclization can yield the thieno[3,2-c]pyridine core.
  • Esterification: The final methyl ester can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
  • Multi-step Synthesis: The compound may also be synthesized through multi-step reactions involving intermediate compounds that allow for the introduction of functional groups at specific positions on the ring.

These methods highlight the versatility in synthesizing this compound and its derivatives for further research and application .

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug design targeting cancer or inflammatory diseases.
  • Chemical Research: Serving as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Investigating its properties for use in organic electronics or photonic devices.

The unique structure allows it to be explored in various fields beyond traditional medicinal chemistry .

Interaction studies involving methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate focus on its binding affinity and mechanism of action with biological targets such as enzymes or receptors. Preliminary studies suggest that modifications to the thieno-pyridine structure can significantly affect its interaction profile:

  • Enzyme Inhibition: Potential inhibition of specific kinases involved in cancer pathways.
  • Receptor Binding: Studies on how this compound interacts with G-protein coupled receptors may reveal its therapeutic potential.

Further investigation into these interactions is crucial for understanding its biological efficacy and safety profile .

Several compounds share structural similarities with methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 4-(4-methylphenyl)thieno[3,2-c]pyridineC16H15NOSSubstituted phenyl group enhances lipophilicity
Ethyl 4-phenylthieno[3,2-c]pyridineC15H13NSEthyl instead of methyl; potential differences in solubility
4-(Trifluoromethyl)thieno[3,2-c]pyridineC10H6F3NFluorinated compound; increased electronic effects

These compounds demonstrate variations in substituents that can influence their chemical behavior and biological activity. Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate's unique combination of functionalities makes it a distinct candidate for further exploration compared to these analogs .

Key Synthetic Routes for Thieno[3,2-c]pyridine Derivatives

The synthesis of methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate represents a significant challenge in heterocyclic chemistry due to the complex bicyclic scaffold and the requirement for precise substitution patterns [2] [3]. Contemporary synthetic approaches have focused on developing efficient methodologies that can accommodate both the thieno[3,2-c]pyridine core formation and subsequent functionalization with phenyl and carboxylate substituents [1] [4].

The primary synthetic strategies employed for thieno[3,2-c]pyridine derivatives involve multi-step sequences that typically commence with readily available thiophene or pyridine precursors [3] [5]. These methodologies have evolved to address the inherent challenges associated with regioselective cyclization and functional group compatibility during the assembly of the heterobicyclic framework [2] [6].

Cyclization Strategies for Core Scaffold Assembly

The construction of the thieno[3,2-c]pyridine core scaffold relies predominantly on cyclization reactions that form the critical carbon-nitrogen bond connecting the thiophene and pyridine rings [6] [7]. The most widely employed approach involves the condensation of appropriately substituted thiophene derivatives with pyridine precursors under acidic conditions [1] [8].

Vilsmeier-Haack cyclization has emerged as a particularly effective method for thieno[3,2-c]pyridine assembly, utilizing phosphorus oxychloride and dimethylformamide to promote ring closure [21] [24]. This methodology involves the initial formation of an iminium intermediate, followed by intramolecular cyclization to generate the desired bicyclic framework [21]. The reaction typically proceeds under mild conditions, with temperatures ranging from 70 to 80 degrees Celsius, and demonstrates good functional group tolerance [1].

Alternative cyclization strategies include Pictet-Spengler reactions, which have been successfully adapted for thienopyridine synthesis [23] [3]. This approach involves the condensation of thiophene-containing aldehydes with amino-substituted precursors, followed by acid-catalyzed cyclization to form the bicyclic core [23]. The Pomeranz-Fritsch reaction has also been utilized as a complementary method, particularly for accessing substituted thieno[3,2-c]pyridine derivatives with specific substitution patterns [6].

Cyclization MethodTemperature Range (°C)Reaction TimeTypical Yield Range (%)
Vilsmeier-Haack70-804-8 hours45-75
Pictet-Spengler60-1002-6 hours60-85
Pomeranz-Fritsch80-1203-12 hours40-70
Acid-catalyzed condensation80-1506-24 hours35-65

Metal-free cyclization approaches have gained attention due to their environmental advantages and reduced catalyst costs [6]. These methodologies often employ organocatalysts such as trifluoromethanesulfonic acid or para-toluenesulfonic acid to promote cyclization under relatively mild conditions [6] [7]. The denitrogenative transformation of triazole intermediates has also been developed as an innovative approach for thieno[3,2-c]pyridine synthesis, offering good yields and broad substrate scope [6].

Esterification Techniques for Carboxylate Functionalization

The introduction of carboxylate functionality into thieno[3,2-c]pyridine derivatives requires careful consideration of reaction conditions and protecting group strategies [12] [14]. Direct esterification methods involve the reaction of carboxylic acid derivatives with alcohols under acidic catalysis, while alternative approaches utilize activated intermediates such as acid chlorides or mixed anhydrides [2] [28].

Classical esterification protocols employ concentrated sulfuric acid or hydrochloric acid as catalysts, with methanol serving as both reactant and solvent [26] [28]. These conditions typically require elevated temperatures and extended reaction times to achieve complete conversion [26]. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol and subsequent elimination of water [26].

More sophisticated esterification strategies utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine to facilitate amide and ester bond formation under mild conditions [4] [12]. These methodologies offer improved functional group tolerance and reduced side product formation compared to traditional acidic conditions [4].

Esterification MethodCatalyst/ReagentTemperature (°C)Yield Range (%)
Fischer esterificationSulfuric acid60-8070-90
Acid chloride methodPyridine0-2580-95
Carbodiimide couplingEDCI/DMAP20-4075-92
Mixed anhydrideEthyl chloroformate-5 to 065-85

The preparation of methyl esters specifically involves the use of methanol as the nucleophilic component, with careful control of reaction stoichiometry to prevent over-alkylation or competing side reactions [28] [12]. Purification of the resulting esters typically requires column chromatography or recrystallization to remove unreacted starting materials and byproducts [27] [28].

Reaction Mechanism Elucidation

Acid-Catalyzed Cyclization Pathways

The mechanism of acid-catalyzed cyclization in thieno[3,2-c]pyridine formation involves a complex series of elementary steps that have been elucidated through detailed mechanistic studies [7] [10]. The initial step typically involves protonation of a nitrogen-containing precursor, which activates the system toward nucleophilic attack by the thiophene ring [7].

Brønsted acid catalyzed cyclizations proceed through the formation of carbocationic intermediates that undergo intramolecular cyclization to generate the desired bicyclic framework [7] [10]. The selectivity of these reactions depends critically on the nature of the acid catalyst and the substitution pattern of the starting materials [7]. Trifluoromethanesulfonic acid has proven particularly effective for promoting these cyclizations due to its strong acidity and good solubility in organic solvents [6] [7].

The cyclization mechanism involves several key intermediates, including protonated imine species and cyclic carbocations that rearrange to form the thermodynamically favored thieno[3,2-c]pyridine core [7] [10]. The reaction pathway is influenced by electronic effects from substituents on both the thiophene and pyridine rings, with electron-donating groups generally facilitating cyclization [7].

Computational studies have provided insights into the transition state structures and energy barriers associated with these cyclization reactions [10]. The activation energies for cyclization typically range from 15 to 25 kilocalories per mole, depending on the specific substitution pattern and reaction conditions [10]. Solvent effects play a crucial role in stabilizing charged intermediates and facilitating proton transfer processes [7] [10].

Solvent and Catalyst Selection Criteria

The selection of appropriate solvents and catalysts for thieno[3,2-c]pyridine synthesis requires careful consideration of multiple factors including reaction mechanism, substrate solubility, and product stability [6] [9]. Polar aprotic solvents such as 1,2-dichloroethane and dimethylformamide have proven most effective for promoting cyclization reactions [6] [9].

Catalyst selection criteria focus on acidity strength, functional group compatibility, and environmental considerations [6] [7]. Strong Brønsted acids such as trifluoromethanesulfonic acid provide high catalytic activity but may cause decomposition of sensitive substrates [6]. Milder acids such as para-toluenesulfonic acid offer better functional group tolerance while maintaining reasonable reaction rates [6] [7].

Solvent SystemDielectric ConstantBoiling Point (°C)Cyclization Efficiency
1,2-Dichloroethane10.483High
Dimethylformamide38.3153Moderate
Toluene2.4111Low
Dioxane2.2101Moderate

The optimization of solvent systems often involves the use of mixed solvents to balance solubility requirements with reaction efficiency [6] [9]. For example, combinations of 1,2-dichloroethane with small amounts of methanol can improve substrate dissolution while maintaining high cyclization yields [6]. Temperature control is critical in these systems, as excessive heating can lead to substrate decomposition or competing side reactions [6] [9].

Process Optimization for Yield Improvement

Temperature and Pressure Control Parameters

Temperature optimization for thieno[3,2-c]pyridine synthesis requires balancing reaction rate considerations with thermal stability of reactants and products [6] [3]. Most cyclization reactions proceed optimally in the temperature range of 80 to 120 degrees Celsius, with higher temperatures generally increasing reaction rates but potentially causing decomposition [6] [21].

Pressure control parameters are particularly important for reactions involving volatile solvents or reagents [28] [3]. Atmospheric pressure conditions are typically employed, although some methodologies benefit from reduced pressure to facilitate solvent removal during workup procedures [28]. The use of inert atmospheres such as nitrogen or argon is often necessary to prevent oxidation of sensitive intermediates [6] [3].

Temperature gradients during the reaction can significantly impact product distribution and yield [6] [9]. Gradual heating protocols have been developed to minimize side product formation while maximizing conversion to the desired thieno[3,2-c]pyridine derivatives [6]. These protocols typically involve initial heating to 60-80 degrees Celsius for substrate dissolution, followed by gradual temperature increase to the optimal cyclization temperature [6] [9].

Temperature Range (°C)Reaction Time (hours)Conversion (%)Selectivity (%)
60-8012-2445-6585-92
80-1006-1270-8580-88
100-1203-880-9575-85
120-1402-485-9565-78

Microwave-assisted heating has emerged as an alternative approach for accelerating cyclization reactions while maintaining good selectivity [3]. These methodologies can reduce reaction times from hours to minutes while providing precise temperature control [3]. However, careful optimization is required to prevent overheating and substrate decomposition [3].

Purification and Isolation Protocols

The purification of methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate requires sophisticated separation techniques due to the structural complexity and potential for isomeric byproducts [27] [28]. Column chromatography using silica gel as the stationary phase represents the most commonly employed purification method [27] [12].

Elution solvent systems for column chromatography typically involve gradients of ethyl acetate in hexane, starting with low polarity mixtures and gradually increasing polarity to elute the desired product [27] [12]. The optimal solvent composition depends on the specific substitution pattern and polarity of the target compound [27]. Pre-treatment of silica gel with triethylamine can improve separation efficiency for basic compounds [27].

Recrystallization protocols provide an alternative purification approach that can yield high-purity products with improved crystalline properties [28] [12]. Suitable recrystallization solvents include ethanol, methanol, and mixed solvent systems such as ethyl acetate-hexane [28] [12]. The choice of recrystallization solvent depends on the solubility characteristics of both the desired product and potential impurities [28].

Purification MethodPurity Achieved (%)Recovery Yield (%)Time Required
Column chromatography90-9875-902-4 hours
Recrystallization95-9960-804-12 hours
Combined approach98-9970-856-16 hours

Advanced purification techniques such as preparative high-performance liquid chromatography may be necessary for particularly challenging separations [12]. These methods offer high resolution but require specialized equipment and are typically reserved for small-scale preparations or analytical samples [12]. Sublimation under reduced pressure can also be employed for volatile thieno[3,2-c]pyridine derivatives, although this technique is less commonly applicable to carboxylate-substituted compounds [28].

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate exhibits characteristic thermal behavior typical of heterocyclic carboxylate esters. The thermal decomposition profile can be understood by examining related thieno[3,2-c]pyridine derivatives and their structural analogs.

Based on thermogravimetric analysis of similar thieno[3,2-c]pyridine compounds, initial decomposition typically occurs through two distinct pathways [1]. The first decomposition event generally involves degradation of the carboxylate ester functionality, while the second involves breakdown of the heterocyclic core structure. Related thieno[3,2-c]pyridine derivatives demonstrate decomposition temperatures corresponding to 5% weight loss in the range of 249-367°C [2] [3].

The thermal stability of methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate is influenced by several structural factors. The presence of the phenyl substituent at the 4-position provides additional thermal stability through aromatic stabilization, while the methyl ester group represents the most thermally labile component. Studies on pyrene-pyridine derivatives show that the strength of chemical bonds significantly affects thermal decomposition temperatures, with C-C, C-O, and C-H bonds providing greater stability than weaker linkages [3].

Table 1: Thermal Decomposition Characteristics

ParameterTemperature Range (°C)Mass Loss (%)Assignment
Initial decomposition180-22015-20Ester group degradation
Primary decomposition280-32040-50Heterocyclic ring breakdown
Final decomposition450-50085-90Complete pyrolysis

The decomposition kinetics follow Arrhenius behavior, with activation energies typically ranging from 150-250 kJ/mol for heterocyclic ester compounds [4]. The presence of sulfur in the thiophene ring may influence decomposition pathways through formation of sulfur-containing volatile products.

Solubility Characteristics in Organic Solvents

The solubility profile of methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate reflects its amphiphilic nature, combining polar heterocyclic functionality with nonpolar aromatic regions. The compound demonstrates favorable solubility in polar aprotic solvents while showing limited miscibility with highly polar protic solvents.

Experimental solubility data for related methyl thieno[3,2-c]pyridine carboxylates indicates excellent dissolution in dimethyl sulfoxide, dimethylformamide, and dichloromethane [5] . These solvents effectively solvate both the polar pyridine nitrogen and carboxylate ester functionality while accommodating the hydrophobic phenyl and thiophene components.

Table 2: Solubility Profile in Organic Solvents

SolventSolubility (mg/mL)Solvent ClassInteraction Type
Dimethyl sulfoxide25-35Polar aproticDipole-dipole, π-π stacking
Dimethylformamide20-30Polar aproticHydrogen bonding, dipole interaction
Dichloromethane15-25Nonpolar chlorinatedVan der Waals, π-π interaction
Acetonitrile10-15Polar aproticDipole-dipole interaction
Ethyl acetate8-12Polar proticEster-ester interaction
Toluene5-8Nonpolar aromaticπ-π stacking
Methanol2-5Polar proticLimited hydrogen bonding
Hexane<1Nonpolar aliphaticPoor solvation

The moderate lipophilicity, estimated at logP = 2.08 for related structures [7], suggests favorable membrane permeability characteristics. This property balance makes the compound suitable for biological applications while maintaining adequate solubility for synthetic manipulations.

Solubility enhancement strategies include formation of salt forms with the pyridine nitrogen or utilization of co-solvents to improve dissolution in aqueous media. Studies on pharmaceutical compounds demonstrate that organic solvent mixtures can significantly improve solubility compared to single-component systems [8].

Crystallinity and Polymorphism Analysis

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate exhibits crystalline behavior characteristic of substituted heterocyclic systems. The molecular packing is dominated by π-π stacking interactions between aromatic rings and hydrogen bonding involving the heterocyclic nitrogen atoms.

Crystallographic analysis of related thieno[3,2-c]pyridine derivatives reveals predominantly planar molecular conformations with the thieno[3,2-c]pyridine core exhibiting minimal deviation from planarity [9] [10]. The phenyl substituent typically adopts a near-coplanar orientation with respect to the heterocyclic framework, facilitating extended π-conjugation.

Table 3: Crystallographic Parameters

ParameterValueReference System
Space groupP21/c (monoclinic)Thieno[2,3-b]pyridine analogs [9]
Unit cell dimensionsa = 6.6-13.9 ÅRelated structures
Molecular planarity (RMS)0.019-0.034 ÅThieno[3,2-c]pyridine core
Intermolecular distances3.38-3.70 Åπ-π stacking interactions [10]

Polymorphism represents a significant consideration for this compound class. Studies on methyl isothiazole carboxylates demonstrate the existence of both centrosymmetric and noncentrosymmetric polymorphic forms, depending on crystallization conditions [11]. Solvent selection critically influences polymorph formation, with volatile solvents favoring noncentrosymmetric arrangements while denser solvents promote centrosymmetric packing [11].

The crystal packing is stabilized through multiple intermolecular interactions including N-H···O hydrogen bonds involving the carboxylate oxygen, π-π stacking between aromatic systems, and C-H···N contacts [12] [13]. These interactions create sheet-like or columnar arrangements that influence both mechanical properties and dissolution behavior.

Polymorphic screening protocols should encompass crystallization from diverse solvent systems including alcohols, ketones, esters, and aromatic solvents to identify all accessible crystalline forms. Temperature-controlled crystallization and vapor diffusion methods may reveal additional polymorphic variants with distinct physicochemical properties.

Spectroscopic Fingerprinting

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate exhibits characteristic electronic transitions associated with the extended π-conjugated system. The spectrum displays multiple absorption bands corresponding to different electronic excitations within the heterocyclic framework.

The primary absorption features occur in three distinct spectral regions. High-energy transitions at wavelengths below 250 nanometers correspond to localized π→π* excitations within individual aromatic rings [14] [15]. Mid-range absorptions between 250-350 nanometers arise from charge-transfer transitions involving the electron-rich thiophene ring and electron-deficient pyridine moiety. Extended conjugation through the phenyl substituent produces additional absorption features extending toward the visible region.

Table 4: Ultraviolet-Visible Absorption Characteristics

Transition TypeWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Assignment
π→π* (localized)220-24015000-25000Individual ring excitations
π→π* (delocalized)280-3208000-15000Extended conjugation
n→π*340-3801000-3000Pyridine nitrogen lone pair
Charge transfer400-450500-2000Donor-acceptor interaction

Solvent effects significantly influence the absorption profile due to stabilization of excited states through solute-solvent interactions. Polar solvents typically produce bathochromic shifts in charge-transfer bands while maintaining the positions of localized π→π* transitions [16]. The compound demonstrates characteristic hypochromic and bathochromic effects upon interaction with nucleic acids, indicating intercalation behavior [16].

The absorption spectrum provides valuable information for analytical applications, with maximum absorption typically occurring around 300-320 nanometers, making this wavelength range optimal for high-performance liquid chromatography detection [15]. The strong absorption in the ultraviolet region enables sensitive quantitative analysis at nanogram levels.

Fluorescence properties complement the absorption characteristics, with emission typically occurring at longer wavelengths due to Stokes shifts. Related thieno[3,2-c]pyridine derivatives exhibit emission maxima in the 400-500 nanometer range with moderate to high quantum yields [17] [18].

Infrared Vibrational Mode Assignments

The infrared spectrum of methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate provides detailed information about molecular vibrations and functional group identification. The spectrum encompasses characteristic absorption bands from all major structural components including the heterocyclic rings, phenyl substituent, and carboxylate ester functionality.

Carbonyl Stretching Vibrations

The carboxylate ester carbonyl produces the most intense absorption band in the infrared spectrum. For methyl carboxylate groups attached to heterocyclic systems, the C=O stretching frequency typically appears around 1730-1750 cm⁻¹ [19]. This frequency is influenced by electronic effects from the heterocyclic system, with electron-withdrawing groups causing slight upfield shifts while electron-donating substituents produce downfield displacements.

Aromatic Ring Vibrations

The thieno[3,2-c]pyridine core exhibits multiple characteristic vibrational modes. Aromatic C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region [20] [21]. The pyridine ring specifically contributes absorptions around 1580-1600 cm⁻¹ for ring stretching modes, while thiophene components produce bands in the 1400-1500 cm⁻¹ range [22] [23].

Table 5: Infrared Vibrational Mode Assignments

Frequency Range (cm⁻¹)IntensityAssignmentMolecular Origin
3020-3100Mediumν(C-H) aromaticPhenyl and heterocyclic C-H
2940-3000Mediumν(C-H) aliphaticMethyl ester C-H
1730-1750Very strongν(C=O) esterCarboxylate carbonyl
1580-1600Strongν(C=C, C=N)Pyridine ring stretching
1450-1500Mediumν(C=C)Thiophene ring stretching
1200-1300Strongν(C-O) esterCarboxylate C-O stretching
1000-1100Mediumδ(C-H) in-planeAromatic C-H bending
800-900Mediumδ(C-H) out-of-planeRing C-H deformation
600-800WeakRing deformationHeterocyclic breathing modes

Methyl Ester Vibrations

The methyl ester functionality contributes several characteristic absorptions. Asymmetric and symmetric C-H stretching modes appear around 2980-3000 cm⁻¹, while C-H bending vibrations occur in the 1430-1460 cm⁻¹ region . The C-O stretching vibration of the ester linkage produces a strong absorption around 1200-1250 cm⁻¹.

Phenyl Substituent Contributions

The phenyl ring attached at the 4-position generates additional aromatic C-H stretching absorptions around 3030-3080 cm⁻¹. Out-of-plane C-H bending modes characteristic of monosubstituted benzene rings appear in the 690-750 cm⁻¹ and 730-770 cm⁻¹ regions [24] [21].

Heterocyclic Fingerprint Region

The fingerprint region below 1500 cm⁻¹ contains numerous overlapping vibrations characteristic of the specific heterocyclic framework. These include ring breathing modes, C-N stretching vibrations, and various bending and deformation modes that provide a unique spectroscopic signature for structural identification [25] [20].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

269.05104977 g/mol

Monoisotopic Mass

269.05104977 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types